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Compound of Interest

Compound Name: Gliquidone

Cat. No.: B1671591 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular targets of Gliquidone, a

second-generation sulfonylurea used in the management of type 2 diabetes mellitus. It delves

into the quantitative aspects of its interactions, the experimental methodologies for their

determination, and the signaling pathways it modulates.

Primary Molecular Target: ATP-Sensitive Potassium
(K-ATP) Channel
Gliquidone's principal mechanism of action involves the inhibition of ATP-sensitive potassium

(K-ATP) channels in pancreatic β-cells. These channels are hetero-octameric protein

complexes composed of four inwardly rectifying potassium channel (Kir6.2) subunits forming

the pore and four sulfonylurea receptor 1 (SUR1) subunits that serve as the regulatory

component to which sulfonylureas bind.

Quantitative Data: Inhibition of K-ATP Channels
The inhibitory potency of Gliquidone on K-ATP channels has been quantified using the whole-

cell patch-clamp technique, which measures the flow of ions across the cell membrane. The

half-maximal inhibitory concentration (IC50) is a key metric for this activity.
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Cell Type Target Subunit IC50 (μM) Reference

HIT-T15 (Pancreatic

β-cell)
SUR1 0.45 [1]

Rat Cardiomyocytes SUR2A 119.1 [1]

Rat Vascular Smooth

Muscle Cells (VSMCs)
SUR2B 149.7 [1]

These data indicate that Gliquidone is significantly more potent in inhibiting the SUR1 subunit

found in pancreatic β-cells compared to the SUR2A and SUR2B subunits present in cardiac

and vascular smooth muscle tissues, respectively, suggesting a degree of pancreatic

selectivity.[1]

Experimental Protocol: Whole-Cell Patch-Clamp for K-
ATP Channel Inhibition
The determination of Gliquidone's effect on K-ATP channels is achieved through the whole-

cell patch-clamp technique.

Objective: To measure the inhibitory effect of Gliquidone on K-ATP channel currents in a

specific cell type (e.g., HIT-T15 pancreatic β-cells).

Methodology:

Cell Preparation: Culture HIT-T15 cells under standard conditions. Prior to the experiment,

cells are detached and plated onto glass coverslips.

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries with a

resistance of 3-5 MΩ when filled with intracellular solution. The intracellular solution typically

contains (in mM): 140 KCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, adjusted to pH 7.3 with KOH.

Recording Setup: Place the coverslip with adherent cells in a recording chamber on the

stage of an inverted microscope. Perfuse the chamber with an extracellular solution

containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose,

adjusted to pH 7.4 with NaOH.
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Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to

form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch

under the pipette tip, establishing electrical and diffusional access to the cell's interior.

Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

Apply voltage ramps or steps to elicit K-ATP channel currents. Record baseline currents in

the absence of the drug.

Drug Application: Perfuse the chamber with the extracellular solution containing varying

concentrations of Gliquidone (e.g., 0.001-500 μM).[1] Record the resulting changes in K-

ATP channel currents at each concentration.

Data Analysis: Measure the peak current at each Gliquidone concentration and normalize it

to the baseline current. Plot the normalized current as a function of the Gliquidone
concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow: Whole-Cell Patch-Clamp
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Workflow for K-ATP channel inhibition assay.

Signaling Pathway: Gliquidone-Induced Insulin
Secretion
The inhibition of K-ATP channels by Gliquidone is the initial step in a signaling cascade that

culminates in the secretion of insulin from pancreatic β-cells.[2]
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Experimental Workflow: PPARγ Transactivation Assay
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Experimental Workflow: NLRP3 Inflammasome Inhibition Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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